![molecular formula C10H11N3O2 B1597960 4-(Isopropylamino)-3-nitrobenzonitrile CAS No. 355022-17-2](/img/structure/B1597960.png)
4-(Isopropylamino)-3-nitrobenzonitrile
Overview
Description
4-(Isopropylamino)-3-nitrobenzonitrile, or 4-IPAN, is an organic compound that is used in various scientific research applications. It is an important intermediate in the synthesis of a variety of drugs and other compounds, and is also used as a substrate in enzyme assays. In addition, 4-IPAN has been used in the study of enzyme kinetics and metabolism in various organisms.
Scientific Research Applications
Pharmacology: Inhibitory Activity in Carcinogenesis
4-(Isopropylamino)-3-nitrobenzonitrile derivatives have been studied for their inhibitory activity on enzymes like 11β-HSD1 and 11β-HSD2, which are implicated in carcinogenesis. By modulating these enzymes, such compounds could potentially serve as pharmaceutical agents in anti-cancer therapy .
Material Science: Thermoresponsive Polymers
In material science, derivatives of 4-(Isopropylamino)-3-nitrobenzonitrile have been utilized in the synthesis of thermoresponsive polymers. These polymers can respond to temperature changes and are investigated for their drug delivery efficiency, particularly in anticancer applications .
Chemical Synthesis: Intermediate for Medical Compounds
This compound serves as an intermediate in the synthesis of various medical compounds. Its derivatives are used in the preparation of drugs like selexipag, which treats pulmonary hypertension, showcasing its role in the development of life-saving medications .
Biochemistry: Enzyme Inhibition
In biochemistry, the focus has been on the role of 4-(Isopropylamino)-3-nitrobenzonitrile derivatives in enzyme inhibition. Such compounds can influence biochemical pathways and are essential for understanding the mechanism of action in biological systems .
Medical Research: Beta-Adrenergic Agonist
Related compounds, such as isoprenaline, which share a similar structural motif with an isopropylamino group, act as beta-adrenergic agonists. They are used as bronchodilators and heart stimulants, indicating the potential medical research applications of 4-(Isopropylamino)-3-nitrobenzonitrile in developing new therapeutic agents .
Industrial Uses: Antiozonant in Rubbers
Industrially, compounds with the isopropylamino group are used as antiozonants in rubbers, particularly in tires. This highlights the industrial relevance of 4-(Isopropylamino)-3-nitrobenzonitrile and its derivatives in enhancing the durability and performance of rubber products .
properties
IUPAC Name |
3-nitro-4-(propan-2-ylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7(2)12-9-4-3-8(6-11)5-10(9)13(14)15/h3-5,7,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTOOOMUGFVLDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383248 | |
Record name | 4-(isopropylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropylamino)-3-nitrobenzonitrile | |
CAS RN |
355022-17-2 | |
Record name | 4-(isopropylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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